molecular formula C13H20N2O5 B2525606 (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate CAS No. 672310-07-5

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

Cat. No. B2525606
CAS RN: 672310-07-5
M. Wt: 284.312
InChI Key: XWMGDDWCHXFLSM-QMMMGPOBSA-N
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Description

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate, also known as (S)-EtBOC-Oxa, is an organic compound that is widely used in scientific research. It is a versatile reagent that has been used in many different laboratory experiments, including synthesis, chromatography, and spectroscopy. In recent years, (S)-EtBOC-Oxa has become increasingly popular due to its ability to provide a range of different functions in the laboratory.

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis is highlighted as a valuable technique in modern chemistry, particularly for the synthesis of benzoxazole derivatives, including those similar to "(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate." This method offers advantages in terms of diversity, efficiency, and yield, proving crucial in pharmaceutical and material science applications (Özil & Menteşe, 2020).

Biodegradation and Fate of ETBE in Soil and Groundwater

Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to "(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate," provides insights into the environmental aspects of using such compounds. Microorganisms capable of degrading ETBE aerobically in soil and groundwater have been identified, highlighting the importance of understanding the environmental impact of chemical compounds (Thornton et al., 2020).

Therapeutic Potential of Oxazole Scaffold

Oxazole derivatives, closely related to "(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate," have been extensively explored for their therapeutic potential. These compounds are investigated across a spectrum of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. This highlights the compound's relevance in drug discovery and development (Kaur et al., 2018).

Applications in Asymmetric Catalysis

Chiral oxazoline ligands derived from compounds similar to "(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate" are pivotal in asymmetric catalysis. Their modularity and accessibility make them indispensable in the synthesis of enantioenriched products, highlighting their significance in the pharmaceutical industry (Hargaden & Guiry, 2009).

Conversion of Plant Biomass to Furan Derivatives

The synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass demonstrates the role of oxazole derivatives in sustainable chemistry. This approach provides a renewable feedstock for the chemical industry, underscoring the environmental benefits of using biomass-derived compounds (Chernyshev et al., 2017).

properties

IUPAC Name

ethyl 5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-6-18-11(16)9-10(19-7-14-9)8(2)15-12(17)20-13(3,4)5/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMGDDWCHXFLSM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC=N1)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

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